molecular formula C6H11I B095191 trans-1-Iodo-1-Hexene CAS No. 16644-98-7

trans-1-Iodo-1-Hexene

Cat. No. B095191
CAS RN: 16644-98-7
M. Wt: 210.06 g/mol
InChI Key: TUAPXMNNQGXDDV-AATRIKPKSA-N
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Description

Trans-1-Iodo-1-Hexene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of hexene isomers and related compounds, which can be used to infer some general characteristics of trans-1-Iodo-1-Hexene. For instance, hexene isomers are known to participate in various chemical reactions, including isomerization and catalytic processes .

Synthesis Analysis

The synthesis of trans-1-Iodo-1-Hexene is not explicitly described in the provided papers. However, similar compounds, such as trans-1,4-hexadiene, have been synthesized using transition metal catalysts like rhodium . This suggests that the synthesis of trans-1-Iodo-1-Hexene could potentially be achieved through similar catalytic methods, possibly involving halogenation reactions.

Molecular Structure Analysis

While the molecular structure of trans-1-Iodo-1-Hexene is not directly analyzed in the papers, the structure of related compounds has been studied. For example, the molecular structure of a palladium complex derived from 1-hexene has been determined using X-ray diffraction, indicating a deviation from planarity towards a tetrahedral configuration . This information can be useful in predicting the geometry around the double bond in trans-1-Iodo-1-Hexene.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving hexene isomers. For instance, the isomerization of 1-hexene to trans-2-hexene and cis-2-hexene has been observed over different catalysts . Additionally, the photoisomerization of polyenes has been studied, which could be relevant to understanding the behavior of trans-1-Iodo-1-Hexene under light exposure .

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-1-Iodo-1-Hexene are not directly reported in the papers. However, the properties of hexene isomers and their separation using macrocyclic hosts have been explored, indicating challenges due to their overlapping physical properties and low relative volatility . The presence of an iodine atom in trans-1-Iodo-1-Hexene would likely influence its physical properties, such as boiling point and density, compared to its non-halogenated counterparts.

Scientific Research Applications

  • Isomerization and Catalysis : The isomerization of 1-hexene, a process relevant to trans-1-Iodo-1-Hexene, has been studied using sulfated mesoporous Ta oxides. These oxides showed significant conversion of 1-hexene to trans/cis-2-isomers, revealing their potential as effective catalysts in chemical transformations (Rao, Kang, & Antonelli, 2008).

  • Educational Applications : The iodochlorination of 1-hexene, closely related to trans-1-Iodo-1-Hexene, has been utilized in practical courses encompassing inorganic, organic, computational chemistry, and NMR spectroscopy, indicating its utility as an educational tool (Sereda, 2006).

  • Reaction Mechanism Studies : Research has explored the reaction between 1-hexene and hydrogen on copper-chromium oxide catalysts, offering insights into reaction mechanisms relevant to similar compounds like trans-1-Iodo-1-Hexene (Matsuzaki & Burwell, 1963).

  • Stereospecific Synthesis : The synthesis of (+)-polyoxamic acid and D-sorbitol from simple achiral allylic halides, including trans-1-iodo-2-hexene, demonstrates the compound's role in stereospecific organic synthesis (Kim, Lee, Kim, & Sung, 2002).

  • Separation Technologies : Studies on the separation of 1-hexene and trans-3-hexene using ionic liquids highlight the importance of such compounds in developing new separation technologies for isomeric mixtures (Ji-qin et al., 2006).

  • Photochemical Reactions : Photocatalytic oxidation of 2-hexene on titanium dioxide, with relevance to trans-1-Iodo-1-Hexene, was studied, showcasing the potential of photochemical methods in organic synthesis (Ohno, Kigoshi, Nakabeya, & Matsumura, 1998).

Safety And Hazards

Trans-1-Iodo-1-Hexene is classified as having acute toxicity, being harmful if swallowed, and being toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

(E)-1-iodohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAPXMNNQGXDDV-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Iodo-1-Hexene

CAS RN

16644-98-7
Record name trans-1-Iodo-1-hexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
18
Citations
G Zweifel, CC Whitney - Journal of the American Chemical …, 1967 - ACS Publications
The simplicity of this procedure makes it a valuable method for synthesis of isomericallypure vinyl halides. The isobutyl groups on aluminum donot interfere with the isolation of the …
Number of citations: 265 pubs.acs.org
G Zweifel, RB Steele - Journal of the American Chemical Society, 1967 - ACS Publications
The simplicity of this procedure makes it a valuable method for synthesis of isomericallypure vinyl halides. The isobutyl groups on aluminum donot interfere with the isolation of the …
Number of citations: 96 pubs.acs.org
RK Dieter, CM Topping, LE Nice - The Journal of Organic …, 2001 - ACS Publications
… The effect of s-BuLi quality was examined using the conjugate addition reaction with cyclohexenone and the vinylation reaction with trans-1-iodo-1-hexene (eq 2). A few examples from …
Number of citations: 41 pubs.acs.org
RB Miller, G McGarvey - Synthetic Communications, 1978 - Taylor & Francis
… stereoselective synthesis of vinyl ha1 ides from vinylsilanes, we reported the formation of trans-1-iodo-1 -hexene from cis-1-trimethylsilyl-1-hexene by reaction with an acyl hypoiodi te …
Number of citations: 43 www.tandfonline.com
RR Sharma - 1998 - search.proquest.com
… cuprate reagents (RLi + nCuX2LiCl; X = CN, Cl; n = 1, 2) derived from N-Boc-pyrrolidine and N-Boc-N,Ndimethylamine could be coupled stereospecifically with trans-1-iodo-1-hexene …
Number of citations: 0 search.proquest.com
VP Baillargeon, JK Stille - Journal of the American Chemical …, 1986 - ACS Publications
The palladium-catalyzed formylationof a wide variety of organic substrates (aryl iodides, benzyl halides, vinyl iodides, vinyl triflates, and allylic halides) with tin hydride and carbon …
Number of citations: 274 pubs.acs.org
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 236 books.google.com
PWK Lau - 1978 - escholarship.mcgill.ca
The electrophilic substitution reactions of trisubstituted vinylsilanes with various electrophiles were found to be stereospecific. The vinylsilanes were converted stereoselectively into …
Number of citations: 5 escholarship.mcgill.ca
SH Lee - 1987 - search.proquest.com
… reaction of 1-hexyne with 1 equivalent of diisobutylaluminum hydride in heptane at 40 C followed by 1 equivalent ofiodide in THF at - 50 C leads to a 74 % yield of trans-1-iodo-1-hexene…
Number of citations: 0 search.proquest.com
K Narayanan - 1985 - search.proquest.com
… Using the cuprate formed from trans-1-iodo-1-hexene as a model system, we also attempted some reactions in order to improve the yield of the reaction with cyclopentadiene …
Number of citations: 6 search.proquest.com

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